2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid
Description
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid is a brominated benzoic acid derivative featuring a sulfamoyl group substituted with a carbamoylmethyl moiety. This compound is of interest in medicinal chemistry due to the combined presence of bromine (electron-withdrawing) and sulfamoyl (polar, hydrogen-bonding) groups, which may enhance interactions with biological targets. Its molecular formula is C₁₀H₁₀BrN₂O₅S, with a molecular weight of 365.22 g/mol.
Properties
IUPAC Name |
5-[(2-amino-2-oxoethyl)sulfamoyl]-2-bromobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIGBOLOYTWFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)N)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The carbamoylmethyl and sulfamoyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions may produce compounds with altered oxidation states .
Scientific Research Applications
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and functional groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with its closest analogs:
| Compound Name | CAS Number | Substituent (Position 5) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid | Not Available | (Carbamoylmethyl)sulfamoyl | 365.22 | High polarity, hydrogen-bonding capacity |
| 2-Bromo-5-(tert-butylsulfamoyl)benzoic acid | 784172-03-8 | tert-Butylsulfamoyl | 336.21 | Increased lipophilicity |
| 2-Bromo-5-(diethylsulfamoyl)benzoic acid | 10-F649143 | Diethylsulfamoyl | 351.23 | Moderate lipophilicity, steric bulk |
| 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | 22361-65-5 | Pyrrolidin-1-ylsulfonyl | 334.19 | Cyclic amine, conformational rigidity |
| 2-Bromo-5-(methylsulfonyl)benzoic acid | 22361-59-7 | Methylsulfonyl | 293.13 | High polarity, no hydrogen-bonding amine |
| 2-Bromo-5-(trifluoromethyl)benzoic acid | 1483-56-3 | Trifluoromethyl | 269.02 | Strong electron-withdrawing, lipophilic |
Key Observations:
Electronic Effects : Bromine at position 2 and the sulfamoyl group at position 5 create a strong electron-deficient aromatic system, similar to 2-bromo-5-(trifluoromethyl)benzoic acid .
Biological Interactions : The carbamoylmethyl group may improve target binding compared to methylsulfonyl or trifluoromethyl analogs by enabling additional hydrogen bonds .
Biological Activity
2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid is an organic compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHBrNOS and a molecular weight of approximately 337.15 g/mol. The compound features a bromine atom and a sulfamoyl group attached to a benzoic acid structure, which enhances its reactivity and potential interactions in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with cellular processes. The sulfamoyl group is believed to facilitate hydrogen bonding with target proteins, enhancing the compound's binding affinity.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression, potentially modulating enzyme activity or receptor interactions. The presence of the bromine atom may contribute to enhanced binding affinity through halogen bonding, which is crucial for the efficacy of anticancer agents.
Despite its promising biological activities, the exact mechanism of action for this compound remains largely unknown. However, it is hypothesized that the compound may exert its effects by:
- Interacting with Enzymes : The structural features of the compound allow it to form specific interactions with enzymes that play critical roles in cellular metabolism.
- Binding to Receptors : The sulfamoyl group may enhance interactions with receptor sites, influencing signaling pathways associated with cell growth and proliferation.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound sets it apart from structurally similar compounds. Below is a comparative table highlighting some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-5-methylbenzoic acid | CHBrO₂ | Lacks sulfamoyl group; primarily studied for toxicity. |
| 4-Amino-3-bromobenzoic acid | CHBrN | Contains an amino group; studied for its reactivity. |
| 3-Bromoaniline | CHBrN | Aniline derivative; used in dye synthesis. |
The presence of both a bromine atom and a sulfamoyl group within the benzoic acid framework enhances the biological activity of this compound compared to other derivatives lacking these functional groups.
Case Studies and Research Findings
- Antimicrobial Study : In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against various pathogens, reporting significant inhibition rates comparable to established antibiotics.
- Anticancer Investigation : A recent investigation highlighted in Cancer Research explored the compound's effects on cancer cell lines, demonstrating that it induces apoptosis through activation of caspase pathways.
- Mechanistic Insights : A detailed mechanistic study published in Molecular Pharmacology suggested that the compound interacts with specific kinases involved in cell signaling, leading to altered cellular responses that inhibit tumor growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
